molecular formula C14H19N3S B2403238 N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 63894-47-3

N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

Cat. No. B2403238
CAS RN: 63894-47-3
M. Wt: 261.39
InChI Key: FNEVQNKBTZENSN-UHFFFAOYSA-N
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Description

The compound “N-butan-2-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzothiolo ring, which is a benzene ring fused with a thiophene ring (a five-membered ring with one sulfur atom). The “N-butan-2-yl” indicates an N-substituted butyl group, and “5,6,7,8-tetrahydro” suggests that the compound is a reduced form with four additional hydrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring fused to a benzothiolo ring. The butan-2-yl group would be attached to one of the nitrogen atoms in the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by factors like polarity, molecular weight, and functional groups .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S/c1-3-9(2)17-13-12-10-6-4-5-7-11(10)18-14(12)16-8-15-13/h8-9H,3-7H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEVQNKBTZENSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C2C3=C(CCCC3)SC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

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